![molecular formula C15H16N2O3 B5758559 N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-furamide CAS No. 959240-63-2](/img/structure/B5758559.png)
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-furamide
Overview
Description
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-furamide, commonly known as EF24, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are naturally occurring compounds found in many plants. EF24 has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various studies.
Mechanism of Action
EF24 exerts its effects through multiple mechanisms. In cancer cells, EF24 has been shown to inhibit the NF-κB signaling pathway, which is involved in cell survival and proliferation. EF24 also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. In addition, EF24 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Inhibition of HDACs can lead to changes in gene expression, including the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. In cancer cells, EF24 has been shown to induce DNA damage and inhibit cell cycle progression. EF24 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth. In addition, EF24 has been shown to reduce inflammation and oxidative stress, which can contribute to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
EF24 has several advantages for laboratory experiments. It is a synthetic compound, which means it can be easily produced in large quantities and purified. EF24 has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, EF24 has some limitations for laboratory experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, EF24 may have different effects in different cell types or under different conditions, which can complicate experimental design.
Future Directions
There are several future directions for research on EF24. One area of interest is the development of EF24 analogs, which may have improved therapeutic properties. Another area of research is the optimization of EF24 dosing and administration, which may improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanisms of action of EF24 and its potential applications in treating various diseases.
Synthesis Methods
EF24 can be synthesized through a multi-step process involving the condensation of 4-ethylacetophenone with furan-2-carbaldehyde, followed by the reduction of the resulting chalcone intermediate. The final product is obtained through a reaction with hydroxylamine hydrochloride.
Scientific Research Applications
EF24 has been studied extensively for its potential therapeutic applications. In cancer research, EF24 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. EF24 has also been studied for its anti-inflammatory effects, which may be useful in treating conditions such as arthritis and inflammatory bowel disease. Additionally, EF24 has shown promise in neuroprotection, potentially providing a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(4-ethylanilino)-2-oxoethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-11-5-7-12(8-6-11)17-14(18)10-16-15(19)13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHBDXYZWUVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194510 | |
Record name | N-[2-[(4-Ethylphenyl)amino]-2-oxoethyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-63-2 | |
Record name | N-[2-[(4-Ethylphenyl)amino]-2-oxoethyl]-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959240-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[(4-Ethylphenyl)amino]-2-oxoethyl]-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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